molecular formula C23H29N3O3 B13742855 butyl 4-[3-[3-(dimethylamino)propoxy]indazol-1-yl]benzoate CAS No. 20954-15-8

butyl 4-[3-[3-(dimethylamino)propoxy]indazol-1-yl]benzoate

Cat. No.: B13742855
CAS No.: 20954-15-8
M. Wt: 395.5 g/mol
InChI Key: ZNHBGQCKVQVSPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Butyl 4-[3-[3-(dimethylamino)propoxy]indazol-1-yl]benzoate is a complex organic compound with the molecular formula C23H29N3O3. It is known for its unique structure, which includes an indazole ring, a benzoate ester, and a dimethylamino propoxy group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butyl 4-[3-[3-(dimethylamino)propoxy]indazol-1-yl]benzoate typically involves multiple steps. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

Butyl 4-[3-[3-(dimethylamino)propoxy]indazol-1-yl]benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

Butyl 4-[3-[3-(dimethylamino)propoxy]indazol-1-yl]benzoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of butyl 4-[3-[3-(dimethylamino)propoxy]indazol-1-yl]benzoate involves its interaction with specific molecular targets. The indazole ring is known to interact with various enzymes and receptors, modulating their activity. The dimethylamino propoxy group may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets .

Comparison with Similar Compounds

Similar Compounds

    Butyl 4-[3-(dimethylamino)propoxy]benzoate: Lacks the indazole ring, making it less complex.

    4-[3-[3-(dimethylamino)propoxy]indazol-1-yl]benzoic acid: Contains a carboxylic acid group instead of a butyl ester.

    3-[3-(dimethylamino)propoxy]indazole: Missing the benzoate ester moiety.

Uniqueness

Butyl 4-[3-[3-(dimethylamino)propoxy]indazol-1-yl]benzoate is unique due to its combination of an indazole ring, a benzoate ester, and a dimethylamino propoxy group. This unique structure imparts specific chemical and biological properties that are not observed in simpler analogs .

Properties

CAS No.

20954-15-8

Molecular Formula

C23H29N3O3

Molecular Weight

395.5 g/mol

IUPAC Name

butyl 4-[3-[3-(dimethylamino)propoxy]indazol-1-yl]benzoate

InChI

InChI=1S/C23H29N3O3/c1-4-5-16-29-23(27)18-11-13-19(14-12-18)26-21-10-7-6-9-20(21)22(24-26)28-17-8-15-25(2)3/h6-7,9-14H,4-5,8,15-17H2,1-3H3

InChI Key

ZNHBGQCKVQVSPG-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C1=CC=C(C=C1)N2C3=CC=CC=C3C(=N2)OCCCN(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.